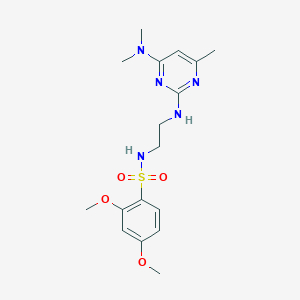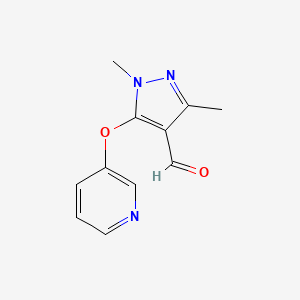
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound with a multifaceted structure, widely studied in various scientific fields. Its unique structural components make it a point of interest for applications ranging from pharmacology to materials science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a diverse range of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have diverse biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: Initial steps might involve the preparation of 4-(dimethylamino)-6-methylpyrimidine through condensation reactions.
Attachment of the Aminoethyl Group: The intermediate is then subjected to further reactions to introduce the aminoethyl group, possibly through nucleophilic substitution.
Final Sulfonamide Formation: The last step includes the reaction of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final compound.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis might be employed to ensure consistent quality and higher yield. Reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide can undergo oxidation, possibly modifying the dimethoxybenzenesulfonamide moiety.
Reduction: Reduction reactions might target the pyrimidine or sulfonamide groups, altering the compound’s chemical properties.
Substitution: It can also undergo substitution reactions, where functional groups in the compound are replaced by other groups, affecting its activity and interaction with other molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: May involve acidic or basic catalysts depending on the desired substitution.
Major Products
Oxidation Products: Modified sulfonamide derivatives.
Reduction Products: Altered pyrimidine ring or amine derivatives.
Substitution Products: Various functionalized analogs of the original compound.
Scientific Research Applications
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is utilized in:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for potential therapeutic effects, including antibacterial, antiviral, or anticancer properties.
Industry: Used in the development of novel materials, including polymers and nanomaterials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-((4-aminopyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide: A similar compound with slight variations in the pyrimidine ring.
N-(2-((4-(dimethylamino)-6-methylpyridin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide: Featuring a pyridine ring instead of pyrimidine.
Uniqueness
The presence of the dimethylamino group in the pyrimidine ring provides distinct electronic and steric effects, enhancing its biological activity.
Unique reaction pathways and interactions with molecular targets compared to its analogs.
There you have it—a deep dive into N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide. Need anything else, or do you feel enlightened?
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-12-10-16(22(2)3)21-17(20-12)18-8-9-19-27(23,24)15-7-6-13(25-4)11-14(15)26-5/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEORIRULXZAOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide](/img/structure/B2841255.png)


![N-{2-[(2-cyanophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2841260.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2841261.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841262.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)
![5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2841264.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2841266.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2841268.png)
